molecular formula C16H21NO4 B5537262 2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-(4-ethoxyphenyl)acetamide

2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B5537262
M. Wt: 291.34 g/mol
InChI Key: JCUSSYDJXVOPFE-UHFFFAOYSA-N
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Description

  • 2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-(4-ethoxyphenyl)acetamide is a compound that has been synthesized and studied for various properties and activities.

Synthesis Analysis

  • Synthesis Techniques : The synthesis of similar compounds involves methods such as reductive dehalogenation using tritium gas in ethanol and palladium on carbon and triethylamine, or reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane (Latli & Casida, 1995).

Molecular Structure Analysis

  • Crystal Structure : Compounds with similar structures have been characterized using techniques like single-crystal X-ray diffraction, NMR spectroscopy, and FTIR spectroscopy (霍静倩 et al., 2016).

Chemical Reactions and Properties

  • Reactivity : These compounds exhibit reactions characteristic of their functional groups, such as transsilylation reactions and interactions with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles (Nikonov et al., 2016).

Physical Properties Analysis

  • Crystallographic Properties : The crystallography of similar compounds indicates monoclinic systems, space groups, and specific cell dimensions. The molecules may form tapes or aggregates through hydrogen bonding and weak interactions (B. Narayana et al., 2016).

Chemical Properties Analysis

  • Chemical Stability and Reactions : The chemical stability and reactions, including hydrolysis and reactions with alcohols, have been studied. These reactions lead to the formation of silanols and other derivatives (Lazareva et al., 2017).

Scientific Research Applications

Synthesis and Biological Activity

  • Radiosynthesis of Herbicides and Safeners : Latli and Casida (1995) synthesized [phenyl-4-3H]acetochlor, a chloroacetanilide herbicide, and [2,2-dimethyl-3H]R-29148, a dichloroacetamide safener, for metabolism and mode of action studies. The techniques involved reductive dehalogenation and hydroxide ion-catalyzed enolization steps (Latli & Casida, 1995).

  • Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, effective against Candida and Aspergillus species. Optimization of this series led to the discovery of compounds with significant in vitro and in vivo antifungal activity (Bardiot et al., 2015).

Chemical Synthesis and Analysis

  • Organophosphorus Compounds : Pedersen and Lawesson (1974) studied the reaction of unsubstituted and 2-monosubstituted 3-oxo esters with p-methoxyphenyl-thionophosphine sulfide, yielding 3H-1,2-dithiole-3-thiones. This work contributes to understanding the chemical behavior of similar acetamide derivatives (Pedersen & Lawesson, 1974).

Pharmacological Studies

  • Antimicrobial and Hemolytic Activities : Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives and evaluated their antimicrobial and hemolytic activities. They found that most compounds were active against selected microbial species (Gul et al., 2017).

  • Photochemical Preparation : Guizzardi et al. (2000) reported the photochemical preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles from the photolysis of 4-chloro-N,N-dimethylaniline, demonstrating a method for synthesizing complex acetamide derivatives (Guizzardi et al., 2000).

Environmental and Health Applications

  • Metabolism of Herbicides : Coleman et al. (2000) studied the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes. This research is crucial for understanding the environmental and health impacts of such compounds (Coleman et al., 2000).

  • Cytochrome P450 System in Biodegradation : Wang et al. (2015) explored the role of the cytochrome P450 system EthBAD in the N-deethoxymethylation of acetochlor, a key step in its biodegradation. This study provides insight into the environmental degradation processes of acetamide-based herbicides (Wang et al., 2015).

properties

IUPAC Name

2-(5,5-dimethyl-2-oxooxolan-3-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-4-20-13-7-5-12(6-8-13)17-14(18)9-11-10-16(2,3)21-15(11)19/h5-8,11H,4,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUSSYDJXVOPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2CC(OC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)-N-(4-ethoxyphenyl)acetamide

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